MLS1082

D1 receptor Allosteric modulation Binding site

Unlike orthosteric agonists, MLS1082 acts as a positive allosteric modulator (PAM) at a distinct D1 receptor site, potentiating dopamine without intrinsic agonism. Its unique sensitivity to the R130Q mutation and additive effects with MLS6585 enable precise allosteric site mapping and biased signaling studies. This pyrimidone-based scaffold is a validated starting point for SAR and lead optimization in Parkinson's and cognitive disorder research.

Molecular Formula C24H23N3O2
Molecular Weight 385.5 g/mol
CAS No. 883958-36-9
Cat. No. B1676675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS1082
CAS883958-36-9
SynonymsMLS-1082;  MLS 1082;  MLS1082
Molecular FormulaC24H23N3O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5
InChIInChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3
InChIKeyHZGMAMIIHBRAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MLS1082 Procurement Guide: Specifications and Scientific Context for the D1 Dopamine Receptor Positive Allosteric Modulator


MLS1082 (CAS 883958-36-9) is a pyrimidone-based small molecule that functions as a positive allosteric modulator (PAM) of the D1-like dopamine receptor (D1R) [1]. It was discovered through a high-throughput screen of the NIH Molecular Libraries Program small-molecule library and is recognized as a structurally novel D1R PAM that potentiates dopamine-stimulated G protein and β-arrestin-mediated signaling [1]. As a PAM, MLS1082 enhances the receptor's response to the endogenous agonist dopamine without exhibiting intrinsic agonist activity on its own [1].

Why Generic Substitution of MLS1082 is Not Feasible for D1 Receptor Allosteric Modulation


Substituting MLS1082 with another D1 receptor ligand is not straightforward due to fundamental mechanistic and pharmacological differences. Unlike orthosteric agonists, which bind to the primary ligand-binding site and can cause receptor desensitization and a narrow therapeutic window, MLS1082 acts as a positive allosteric modulator (PAM), binding to a distinct allosteric site to enhance the receptor's response to endogenous dopamine [1]. Critically, D1R PAMs are not a homogeneous class; different PAMs bind to distinct allosteric sites on the receptor, each with unique pharmacological profiles [2]. For example, MLS1082 and another well-characterized PAM, MLS6585, bind to separate sites and have differential sensitivity to a specific receptor mutation (R130Q) [1]. Furthermore, the presence of multiple, non-overlapping allosteric sites on the D1 receptor allows for cooperative interactions among different PAMs, meaning that substituting one PAM for another can fundamentally alter the net pharmacological effect [2]. Therefore, direct substitution without considering the specific binding site and functional profile can lead to unpredictable or suboptimal experimental outcomes, making MLS1082 a unique and non-interchangeable tool compound.

Quantitative Differentiation Guide for MLS1082: Evidence-Based Comparison Against Key D1R Modulators


Binding Site Differentiation: MLS1082's Sensitivity to the R130Q Mutation Distinguishes It from MLS6585

MLS1082 and MLS6585 are two structurally distinct D1R PAMs discovered in the same high-throughput screen. A key differentiator is their binding site. The R130Q mutation in the D1 receptor's second intracellular loop completely abolishes the PAM activity of MLS1082 but has no effect on the activity of MLS6585 [1]. This provides definitive evidence that the two compounds act at distinct allosteric sites on the D1 receptor.

D1 receptor Allosteric modulation Binding site Mutagenesis

Additivity Profile: MLS1082's Additive Potentiation with MLS6585 Indicates Distinct Allosteric Sites

When tested in combination, MLS1082 and MLS6585 produced an additive potentiation of dopamine's potency for both cAMP accumulation and β-arrestin recruitment, an effect that was greater than that caused by either PAM alone [1]. This additivity strongly suggests that the two compounds bind to non-overlapping allosteric sites on the D1 receptor and can cooperate to enhance receptor activation.

D1 receptor Allosteric modulation Cooperativity cAMP accumulation β-arrestin recruitment

Potency and Efficacy of D1R Potentiation: MLS1082 vs. MLS6585 in cAMP and β-Arrestin Assays

Both MLS1082 and MLS6585 potentiate dopamine-stimulated G protein- and β-arrestin-mediated signaling. While both are effective, they exhibit differences in maximum efficacy and estimated Kb values for increasing dopamine's affinity for the D1R [1]. Specifically, in G protein (Gαs) engagement assays, MLS1082 promoted a measurable increase in dopamine efficacy (Emax), whereas MLS6585 did not [2].

D1 receptor Positive allosteric modulator cAMP β-arrestin Potency

Structural Scaffold and SAR Profile: MLS1082's Pyrimidone Core Enables Targeted Analog Development

MLS1082 is a structurally novel pyrimidone-based D1-like dopamine receptor PAM. A focused structure-activity relationship (SAR) study investigating modifications to the N-aryl and C-alkyl groups of the pyrimidone ring yielded several analogues with improved activity [1]. The most effective analogues demonstrated an approximately 8-fold amplification of dopamine-mediated D1R signaling compared to the parent compound [1].

D1 receptor Positive allosteric modulator Structure-activity relationship Pyrimidone

Comparative In Vivo Potential: The Class of D1R PAMs Offers a Differentiated Pharmacological Profile from Orthosteric Agonists

While specific in vivo data for MLS1082 are not yet published, the class of D1 receptor PAMs has demonstrated a pharmacological profile distinct from orthosteric D1 agonists. For example, the D1 PAM DETQ increased locomotor activity in mice over a wide dose range without the inverted U-shaped dose-response curve or tachyphylaxis commonly observed with D1 agonists [1]. This suggests that the PAM mechanism itself offers inherent advantages in terms of therapeutic window and sustained efficacy.

D1 receptor Positive allosteric modulator In vivo pharmacology Orthosteric agonist Tachyphylaxis

Primary Application Scenarios for MLS1082 in D1 Dopamine Receptor Research and Drug Discovery


Investigating Distinct Allosteric Sites and Receptor Cooperativity on the D1 Receptor

MLS1082 is an essential tool for dissecting the complex allosteric modulation of the D1 dopamine receptor. Its unique sensitivity to the R130Q mutation and its additive effects with MLS6585 make it ideal for mapping distinct allosteric binding sites [1]. Researchers can use MLS1082 in combination with other PAMs like MLS6585 or DETQ to study the cooperative interactions between multiple allosteric sites on the D1 receptor and their combined effect on signaling outcomes [2].

Delineating Biased Signaling Pathways of D1 Receptor Activation

MLS1082 potentiates both G protein-mediated (cAMP) and β-arrestin-mediated signaling pathways [1]. However, its differential effect on dopamine efficacy for G protein engagement, compared to MLS6585, provides a means to probe biased signaling mechanisms [2]. By comparing the effects of MLS1082 and other PAMs on distinct downstream pathways (e.g., cAMP accumulation vs. β-arrestin recruitment), researchers can gain insights into how different allosteric ligands can fine-tune the functional selectivity of the D1 receptor.

Medicinal Chemistry and Lead Optimization for Pyrimidone-Based D1R PAMs

MLS1082 serves as a validated chemical starting point for structure-activity relationship (SAR) studies and lead optimization campaigns focused on pyrimidone-based D1R PAMs [1]. The known SAR around the N-aryl and C-alkyl groups allows medicinal chemists to design and synthesize novel analogues with the goal of improving potency, selectivity, or drug-like properties [1]. This makes MLS1082 a valuable reference compound for any program developing new D1R-targeted therapeutics.

Preclinical Models for Neuropsychiatric and Neurodegenerative Disorders (Class-Level Rationale)

Although direct in vivo data for MLS1082 are not yet available, the broader class of D1 receptor PAMs has shown promise in preclinical models of Parkinson's disease and cognitive impairment [1]. By using MLS1082 as a tool compound in vitro, researchers can first validate target engagement and pathway modulation before advancing to in vivo studies with optimized leads. The PAM mechanism's potential to avoid the pitfalls of orthosteric agonists (e.g., tachyphylaxis, narrow therapeutic window) provides a strong rationale for incorporating MLS1082 into early-stage drug discovery programs for these indications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLS1082

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.